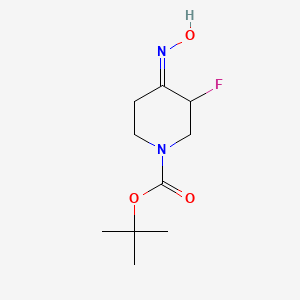
tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a fluorine atom, and a hydroxyimino group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxyimino Group Addition: The hydroxyimino group can be introduced through the reaction of the piperidine derivative with hydroxylamine.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate: shares similarities with other tert-butyl esters and fluorinated piperidine derivatives.
Tert-butyl 4-[(E)-2-(4-fluorophenyl)hydrazono]-3-oxopiperidine-1-carboxylate: Another compound with a similar structure but different functional groups.
Uniqueness
- The presence of both a fluorine atom and a hydroxyimino group in this compound makes it unique compared to other tert-butyl esters.
- The combination of these functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H17FN2O3 |
|---|---|
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17FN2O3/c1-10(2,3)16-9(14)13-5-4-8(12-15)7(11)6-13/h7,15H,4-6H2,1-3H3/b12-8- |
Clave InChI |
DDCRUWCZTZEPRX-WQLSENKSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC/C(=N/O)/C(C1)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=NO)C(C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




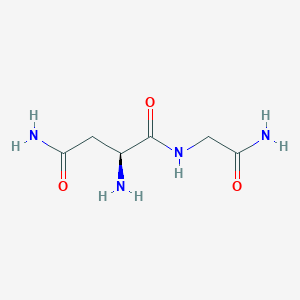
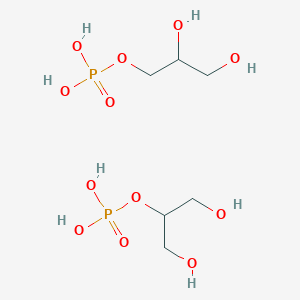
![2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13014931.png)
![(S)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13014937.png)
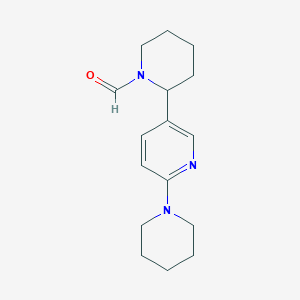
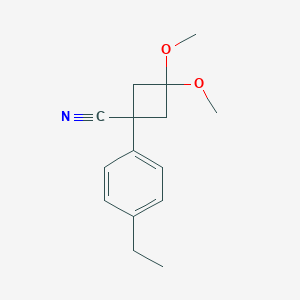
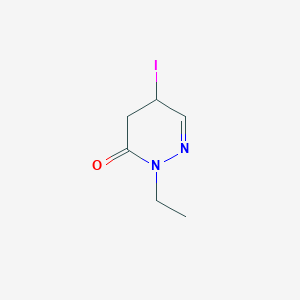
![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
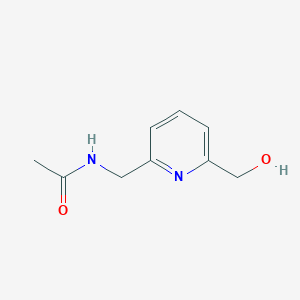
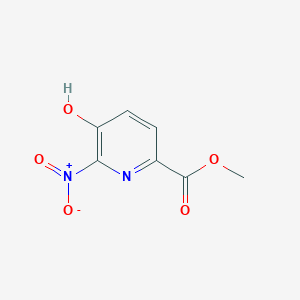
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)

